2-[4-(diphenylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c27-20(24-22-23-11-16-28-22)17-25-12-14-26(15-13-25)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-11,16,21H,12-15,17H2,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLSAECIOBYMNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NC=CS2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Diphenylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of 4-(diphenylmethyl)piperazine, which is then reacted with 2-bromo-N-(1,3-thiazol-2-yl)acetamide under specific conditions to yield the target compound. The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Diphenylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide or thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders, such as Alzheimer’s disease.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[4-(Diphenylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes in the brain, thereby modulating neurotransmitter levels and signaling pathways. This can lead to improved cognitive function and reduced symptoms of neurological disorders.
Comparison with Similar Compounds
Key Observations:
Piperazine Substitution :
- The target compound’s diphenylmethyl group introduces significant hydrophobicity compared to analogs with simpler aryl (e.g., 4-methoxyphenyl in compound 13) or halogenated (e.g., 4-chlorophenyl in compound 14) substituents . This may enhance blood-brain barrier permeability but reduce aqueous solubility.
- In contrast, compound 16 () substitutes piperazine with a 4-(2,3-dichlorophenyl) group, suggesting a trend where bulkier, halogenated substituents correlate with anticonvulsant activity .
Thiazole Modifications: The target compound’s unsubstituted thiazole contrasts with analogs bearing 4-arylthiazole groups (e.g., 4-(p-tolyl) in compound 13).
Acetamide Linker :
Key Observations:
Synthesis : The target compound likely follows a well-established pathway () involving chloroacetamide intermediates and piperazine nucleophiles. However, the steric bulk of diphenylmethylpiperazine may require optimized reaction conditions (e.g., prolonged reaction times) compared to smaller substituents .
Formulation Challenges: Unlike Compound 4 (), which uses Cremophor EL for solubility, the target compound’s hydrophobicity may necessitate advanced delivery systems (e.g., nanocrystallization) to improve bioavailability .
Q & A
Basic: What synthetic strategies are recommended for preparing 2-[4-(diphenylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves coupling a piperazine derivative with a thiazole-containing acetamide precursor. Key steps include:
- Nucleophilic substitution : React 4-(diphenylmethyl)piperazine with a bromo- or chloro-acetamide intermediate under basic conditions (e.g., triethylamine) in aprotic solvents like DMF or DCM .
- Monitoring : Use Thin Layer Chromatography (TLC) to track reaction progress and High-Performance Liquid Chromatography (HPLC) to assess purity .
- Optimization : Adjust reaction temperature (40–80°C) and solvent polarity to enhance yields. For example, DMF improves solubility of polar intermediates, while dichloromethane minimizes side reactions .
- Purification : Employ column chromatography or recrystallization using ethanol/water mixtures to isolate the product .
Basic: What spectroscopic and computational methods are critical for confirming the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify piperazine proton environments (δ 2.5–3.5 ppm) and thiazole ring protons (δ 7.0–8.0 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, expecting a molecular ion peak at m/z corresponding to (exact mass: 455.18 g/mol) .
- Infrared (IR) Spectroscopy : Identify amide C=O stretches (~1650 cm) and piperazine N-H bends (~3300 cm) .
- Computational Modeling : Perform density functional theory (DFT) calculations to predict electronic properties and compare with experimental NMR/IR data .
Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the diphenylmethyl-piperazine moiety in biological activity?
Answer:
- Analog Synthesis : Replace the diphenylmethyl group with substituents like trifluoromethyl () or ethylphenyl () to assess steric/electronic effects.
- Biological Assays : Test analogs against targets such as serotonin or dopamine receptors (common for piperazine derivatives) using radioligand binding assays .
- Data Correlation : Use multivariate analysis to link structural parameters (e.g., logP, polar surface area) with activity. For example, bulky substituents may enhance receptor affinity but reduce solubility .
- Contradiction Resolution : If bioactivity data conflicts (e.g., high in vitro vs. low in vivo activity), evaluate pharmacokinetic parameters like metabolic stability via liver microsome assays .
Advanced: How should researchers address discrepancies in reported pharmacological data for this compound?
Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times). For example, antimicrobial studies may vary due to differences in bacterial strains .
- Dose-Response Analysis : Perform IC or EC curves across multiple concentrations to identify non-linear effects .
- Meta-Analysis : Compare data across studies using platforms like PubChem () to identify outliers. For instance, conflicting cytotoxicity data may arise from impurity levels >95% .
- Mechanistic Studies : Use knock-out models or siRNA silencing to validate target specificity if off-target effects are suspected .
Basic: What are the recommended protocols for evaluating the compound’s stability under varying storage conditions?
Answer:
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC every 2 weeks .
- Photostability : Expose to UV light (320–400 nm) for 48 hours and analyze for isomerization or oxidation byproducts .
- pH Stability : Incubate in buffers (pH 3–10) at 37°C for 24 hours. Thiazole rings are prone to hydrolysis under acidic conditions .
Advanced: How can computational tools predict the compound’s pharmacokinetic and toxicity profiles?
Answer:
- ADMET Prediction : Use software like SwissADME or pkCSM to estimate absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (hERG inhibition) .
- Molecular Dynamics (MD) Simulations : Model binding to plasma proteins (e.g., albumin) to predict half-life .
- In Silico Toxicity : Apply QSAR models to flag potential hepatotoxicity or mutagenicity risks based on structural alerts (e.g., thiazole-related hepatotoxicity) .
Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) for serum or tissue samples. Limit of detection (LOD) can reach 0.1 ng/mL .
- Sample Preparation : Employ protein precipitation (acetonitrile) or solid-phase extraction (SPE) to remove interferents .
- Validation : Follow FDA guidelines for accuracy (85–115%), precision (RSD <15%), and matrix effect evaluation .
Advanced: What strategies can resolve low solubility issues impeding in vivo studies?
Answer:
- Salt Formation : React with HCl or maleic acid to improve aqueous solubility .
- Nanoparticle Formulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles or liposomes for sustained release .
- Co-solvent Systems : Prepare stock solutions in DMSO/PEG 400 (1:4) to maintain solubility in dosing vehicles .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- Target Engagement Assays : Use cellular thermal shift assays (CETSA) to confirm binding to purported targets .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics to map downstream signaling pathways .
- In Vivo Imaging : Apply PET tracers (e.g., -labeled analogs) to track biodistribution and target engagement in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
